Home > Products > Screening Compounds P14457 > PROTAC ER Degrader-2
PROTAC ER Degrader-2 -

PROTAC ER Degrader-2

Catalog Number: EVT-10946609
CAS Number:
Molecular Formula: C89H104N12O15
Molecular Weight: 1581.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC ER Degrader-2 is a compound designed to selectively degrade the estrogen receptor alpha, a critical target in the treatment of estrogen receptor-positive breast cancer. This compound belongs to a class of molecules known as proteolysis-targeting chimeras (PROTACs), which leverage the ubiquitin-proteasome system to induce targeted protein degradation. The unique mechanism of action of PROTACs allows for the modulation of proteins that are typically considered undruggable, thus offering new avenues for therapeutic intervention in various diseases.

Source and Classification

PROTAC ER Degrader-2 is synthesized as an intermediate in the development of more complex therapeutic agents, particularly those targeting specific cancer pathways. It is classified under targeted protein degradation modalities, specifically focusing on nuclear hormone receptors like the estrogen receptor. This classification highlights its role in precision medicine, where targeted therapies are developed based on individual tumor characteristics.

Synthesis Analysis

The synthesis of PROTAC ER Degrader-2 involves several sophisticated chemical techniques. A notable method includes the copper-catalyzed azide-alkyne cycloaddition reaction, which is utilized for constructing the compound's heterobifunctional structure. This reaction facilitates the linking of two distinct ligands: one that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase.

Technical Details

  1. Ligand Design: The design process begins by selecting appropriate ligands that can effectively bind to both the target protein and the ligase.
  2. Linker Optimization: The choice of linker is crucial; it must provide sufficient flexibility while maintaining stability. Commonly used linkers include polyethylene glycol and alkane chains.
  3. Purification and Characterization: After synthesis, high-performance liquid chromatography and mass spectrometry are employed to purify and confirm the structure of PROTAC ER Degrader-2.
Molecular Structure Analysis

The molecular structure of PROTAC ER Degrader-2 features a bifunctional design with distinct binding domains.

Structure Data

  • Molecular Formula: Specific details about its molecular formula are typically derived from synthesis data.
  • Molecular Weight: This can be determined through mass spectrometry during characterization.
  • 3D Structure: Computational modeling techniques are often used to visualize and optimize the spatial arrangement of atoms within the compound.
Chemical Reactions Analysis

The primary chemical reactions involving PROTAC ER Degrader-2 include:

  1. Binding Reactions: The initial step involves binding to the estrogen receptor, which is facilitated by specific interactions at the DNA-binding domain.
  2. Ubiquitination Process: Following binding, PROTAC ER Degrader-2 recruits an E3 ubiquitin ligase, leading to ubiquitination of the estrogen receptor.
  3. Proteasomal Degradation: The ubiquitinated receptor is then targeted for degradation by the proteasome, effectively reducing its cellular levels.

Technical Details

The efficiency of these reactions can be monitored using various biochemical assays such as Western blotting to assess degradation levels.

Mechanism of Action

The mechanism of action for PROTAC ER Degrader-2 is characterized by its ability to simultaneously bind an estrogen receptor and an E3 ubiquitin ligase, facilitating a process known as targeted protein degradation.

Process Data

  1. Ligand Binding: The compound first binds to the estrogen receptor at its DNA-binding domain.
  2. E3 Ligase Recruitment: It then brings an E3 ligase into proximity with the receptor.
  3. Ubiquitin Tagging: This interaction leads to ubiquitination of the receptor, marking it for degradation.
  4. Degradation via Proteasome: Finally, the tagged protein is degraded by the proteasome, thereby diminishing its functional presence in cells.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of PROTAC ER Degrader-2 is essential for its application in drug development.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Solubility profiles are determined in various solvents to assess bioavailability.

Chemical Properties

  • Stability: Stability studies under different conditions (temperature, pH) are crucial for determining shelf life and storage conditions.
  • Reactivity: Reactivity with biological targets is assessed through various assays to ensure specificity and efficacy.
Applications

PROTAC ER Degrader-2 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Its primary application lies in treating estrogen receptor-positive breast cancer by effectively reducing estrogen receptor levels in tumor cells.
  2. Research Tool: It serves as a valuable tool in understanding protein degradation pathways and developing further targeted therapies.
  3. Drug Development: Insights gained from studies on PROTAC ER Degrader-2 can inform the design of next-generation PROTACs targeting other proteins implicated in various diseases.
Introduction to Targeted Estrogen Receptor Degradation

Role of Estrogen Receptor Alpha in Hormone Receptor-Positive Breast Cancer Pathogenesis

Estrogen receptor alpha (ERα), encoded by the ESR1 gene, serves as the primary oncogenic driver in approximately 70% of breast malignancies classified as hormone receptor-positive (HR+) [4] [8]. This nuclear receptor functions through genomic signaling pathways by dimerizing upon estrogen binding, translocating to the nucleus, and regulating transcription of genes governing cellular proliferation, differentiation, and survival [4]. Simultaneously, ERα activates non-genomic pathways via membrane-initiated signaling cascades involving growth factor receptors (e.g., HER2, FGFR) and downstream kinases (e.g., PI3K/AKT/mTOR, MAPK) [4] [8]. The pivotal role of ERα is further evidenced by the clinical efficacy of endocrine therapies that disrupt estrogen synthesis or receptor functionality.

Epidemiological studies demonstrate that tumor heterogeneity exists within HR+ breast cancer, with variations in histologic grade and proliferation markers (e.g., Ki67) reflecting distinct etiological pathways and clinical behaviors [9]. ERα signaling remains active even in advanced stages, where acquired ESR1 mutations—particularly Y537S and D538G in the ligand-binding domain—promote estrogen-independent activation and confer resistance to conventional endocrine agents [3] [7]. These mutations occur in ~30% of metastatic HR+ breast cancers and stabilize ERα in its active conformation, enabling ligand-free proliferation and survival signals [3].

Table 1: Prevalence of ESR1 Mutations in Advanced Breast Cancer

MutationFunctional ConsequencePrevalence in Metastatic Disease
Y537SConstitutive ERα activation12-15%
D538GStabilized agonist conformation15-18%

Limitations of Conventional Endocrine Therapies

Selective estrogen receptor modulators (e.g., tamoxifen) and aromatase inhibitors constitute first-line endocrine interventions for HR+ breast cancer. However, their efficacy is constrained by intrinsic and acquired resistance mechanisms [7] [9]. Selective estrogen receptor downregulators (SERDs), exemplified by fulvestrant, address some limitations by inducing ERα degradation. Nevertheless, fulvestrant exhibits suboptimal pharmacokinetics, including low oral bioavailability and limited tissue distribution, necessitating intramuscular administration [7]. Additionally, its efficacy against ESR1 mutants is variable, with reduced degradation potency observed in Y537S and D538G models [3] [7].

Epidemiological analyses reveal differential risk associations between endocrine therapies and molecularly defined HR+ subtypes. Combined hormone therapy use correlates predominantly with low-grade, low-proliferation (Ki67-quartile 1) tumors (OR=3.07; 95% CI: 2.22–4.23), while obesity (BMI >30 kg/m²) in postmenopausal women associates with high-grade malignancies (OR=1.55; 95% CI: 1.17–2.06) [9]. These observations underscore the clinical heterogeneity of HR+ disease and the need for therapeutic strategies capable of overcoming diverse resistance mechanisms.

Emergence of Proteolysis-Targeting Chimera Technology as a Paradigm Shift

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to protein modulation by exploiting the cell’s endogenous ubiquitin-proteasome system for target degradation [6] [7]. These heterobifunctional molecules comprise three elements:

  • A target protein-binding warhead (e.g., ERα ligand)
  • An E3 ubiquitin ligase-recruiting moiety (e.g., von Hippel-Lindau ligand)
  • A chemical linker optimizing ternary complex formation

Unlike competitive inhibitors requiring continuous occupancy, PROTACs operate catalytically, enabling substoichiometric degradation and potential efficacy at lower doses [6]. After ubiquitination, the target undergoes 26S proteasomal degradation, and the PROTAC dissociates intact for reuse [6] [7]. This mechanism expands the "druggable proteome" by targeting proteins lacking enzymatic activity or deep functional pockets.

Table 2: Key Advantages of PROTACs Over Conventional Inhibitors

PropertyConventional InhibitorsPROTAC Degraders
MechanismOccupancy-driven inhibitionEvent-driven degradation
Target ScopeRequires functional binding sitesBinds surface regions
ResistanceSusceptible to mutationsDegrades mutated proteins
DosageSustained high exposureCatalytic, lower doses

Clinical validation emerged with ARV-471 (vepdegestrant), an ERα-targeted PROTAC demonstrating promising degradation in phase 1 trials [7]. PROTAC ER Degrader-2 represents a distinct chemical entity designed to overcome limitations of earlier degraders through optimized ternary complex formation and enhanced degradation efficiency [1] [10].

Structural Design and Mechanism of PROTAC ER Degrader-2

Properties

Product Name

PROTAC ER Degrader-2

IUPAC Name

tert-butyl N-[(2S)-1-[[(3S,4S)-5-[4-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Molecular Formula

C89H104N12O15

Molecular Weight

1581.8 g/mol

InChI

InChI=1S/C89H104N12O15/c1-12-70(61-19-14-13-15-20-61)78(64-33-40-69(41-34-64)115-54-59-24-36-67(37-25-59)95-83(105)73(23-18-44-94-87(92)109)96-84(106)79(91)56(2)3)63-31-38-68(39-32-63)114-48-46-98(9)77(102)55-113-50-49-112-47-45-93-82(104)65-27-29-66(30-28-65)85(107)101-57(4)80(97-81(103)58(5)99(10)88(110)116-89(6,7)8)86(108)100(74-42-26-60(52-90)51-75(74)101)53-72-71-22-17-16-21-62(71)35-43-76(72)111-11/h13-17,19-22,24-43,51,56-58,73,79-80H,12,18,23,44-50,53-55,91H2,1-11H3,(H,93,104)(H,95,105)(H,96,106)(H,97,103)(H3,92,94,109)/b78-70+/t57-,58-,73-,79-,80-/m0/s1

InChI Key

DNJOADSQANNYAY-SCCWQXRBSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3C(C(C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C9=CC=CC=C9

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3[C@H]([C@@H](C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)\C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)/C9=CC=CC=C9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.